2-Ethyl-4-(3-hydroxypentan-3-yl)phenol
Description
Evolution of Synthetic Strategies for Complex Phenols
The synthesis of highly substituted phenols has evolved significantly, moving from classical methods to more sophisticated and regioselective techniques. A plausible synthetic pathway for 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol would likely involve a multi-step process, leveraging well-established reactions in organic chemistry.
One potential strategy begins with 2-ethylphenol (B104991) as the starting material. The first step would be a Friedel-Crafts acylation. libretexts.org This reaction would introduce an acyl group, specifically a pentanoyl group, onto the benzene (B151609) ring. Due to the directing effects of the hydroxyl and ethyl groups (both are ortho-, para-directing), the acylation is expected to occur primarily at the para position, which is sterically less hindered, yielding 4-pentanoyl-2-ethylphenol. researchgate.net
The subsequent step would involve a Grignard reaction. The ketone functionality of 4-pentanoyl-2-ethylphenol would be targeted by an ethyl magnesium bromide Grignard reagent. This nucleophilic addition to the carbonyl carbon, followed by an acidic workup, would generate the tertiary alcohol, resulting in the final product, this compound.
Alternative historical methods for phenol (B47542) alkylation include the reaction of phenols with alkenes in the presence of a Lewis acid catalyst. wikipedia.org However, for creating a specific tertiary alcohol substituent, the Grignard or related organometallic reactions offer more precise control. wikipedia.org
Theoretical Frameworks in Structure-Reactivity Relationships of Phenols
The chemical behavior of a substituted phenol is intrinsically linked to the electronic and steric nature of its substituents. For this compound, both the ethyl group at the C2 position and the 3-hydroxypentan-3-yl group at the C4 position are classified as electron-donating groups (EDGs).
EDGs increase the electron density of the aromatic ring, which in turn affects the acidity of the phenolic hydroxyl group. Generally, EDGs decrease the acidity of phenols compared to the unsubstituted phenol molecule because they destabilize the resulting phenoxide ion. youtube.com Conversely, these electron-donating properties enhance the ring's reactivity towards electrophilic aromatic substitution.
The steric hindrance provided by the bulky alkyl groups, particularly the tertiary alcohol substituent, is also a critical factor. Such bulky groups can sterically shield the phenolic hydroxyl group, creating what is known as a hindered phenol. vinatiorganics.comamfine.com This steric hindrance can significantly influence the compound's antioxidant properties. Hindered phenols are known to be effective radical scavengers, as the bulky groups allow them to donate a hydrogen atom to neutralize free radicals while preventing the phenol itself from undergoing further undesirable reactions. vinatiorganics.comresearchgate.net The stability and reactivity of the resulting phenoxy radical are key to its antioxidant efficacy. nih.gov
Contemporary Methodological Approaches in Organic Synthesis and Characterization
The unambiguous identification of a novel compound like this compound would rely on a suite of modern spectroscopic and chromatographic techniques.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. A broad, strong band would appear in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibrations from both the phenolic and tertiary alcohol hydroxyl groups; hydrogen bonding would contribute to the broadening of this peak. fiveable.mepressbooks.pub A strong C-O stretching band for the phenol would be observed around 1200-1250 cm⁻¹, while the C-O stretch for the tertiary alcohol would appear in the 1100-1200 cm⁻¹ range. Aromatic C-H and C=C stretching bands would also be present. orgchemboulder.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would provide a detailed map of the proton environments. The aromatic protons on the ring would appear in the δ 6.5-7.5 ppm region, with splitting patterns determined by their positions relative to the substituents. libretexts.org The phenolic -OH proton would likely appear as a broad singlet between δ 4-7 ppm. The protons of the ethyl groups (both on the ring and in the side chain) would show characteristic triplet and quartet patterns. The methylene (B1212753) protons of the pentanyl group would exhibit complex splitting.
¹³C NMR: The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon bearing the phenolic -OH group appearing at the lower field (higher ppm) end. The carbon atom of the tertiary alcohol would be found in the δ 70-80 ppm region. The remaining aliphatic carbons would appear at higher fields (lower ppm). pressbooks.pub
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's mass. Characteristic fragmentation would likely involve cleavage of the C-C bond adjacent to the tertiary alcohol (alpha cleavage) and dehydration (loss of a water molecule). fiveable.meyoutube.com Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for purifying and analyzing the compound, especially in complex reaction mixtures. nih.govmdpi.com
Significance of Investigating Novel Alkyl-Substituted Phenols
The study of novel alkyl-substituted phenols is driven by their vast potential in various industrial and commercial applications. Alkylphenols are fundamental building blocks for a wide range of materials. wikipedia.org They are key precursors in the manufacturing of phenolic resins, surfactants, and additives for fuels and lubricants. dic-global.comchemsec.org
A primary area of interest is their use as antioxidants. roadmaptozero.com Hindered phenols, a class to which this compound would belong, are particularly effective at preventing oxidative degradation in plastics, rubbers, and oils, thereby extending the lifespan and maintaining the integrity of these materials. vinatiorganics.comamfine.com The specific structure of the alkyl groups can be fine-tuned to optimize antioxidant activity, solubility, and thermal stability. phantomplastics.com The introduction of a hydroxyl group within the alkyl side chain, as in the target molecule, could impart unique properties, such as altered polarity and potential for further functionalization, making it a compound of significant scientific and industrial interest.
Interactive Data Tables
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₀O₂ |
| Molar Mass | 208.30 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone |
Predicted Spectroscopic Data
| Technique | Characteristic Signals |
| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch, aliphatic), ~1600 cm⁻¹ & ~1500 cm⁻¹ (C=C stretch, aromatic), ~1230 cm⁻¹ (C-O stretch, phenol), ~1150 cm⁻¹ (C-O stretch, tertiary alcohol) |
| ¹H NMR Spectroscopy | δ 6.6-7.2 (aromatic H), δ 4.5-5.5 (phenolic OH), δ 2.6 (aromatic-CH₂-), δ 1.5-1.8 (side-chain -CH₂-), δ 1.2 (aromatic-CH₂-CH₃), δ 0.8-1.0 (side-chain -CH₃) |
| ¹³C NMR Spectroscopy | δ 150-155 (C-OH, phenol), δ 135-140 (C-Alkyl, aromatic), δ 125-130 (C-H, aromatic), δ 115-120 (C-H, aromatic), δ 75-80 (C-OH, tertiary alcohol), δ 30-35 (aliphatic CH₂), δ 20-25 (aliphatic CH₂), δ 10-15 (aliphatic CH₃) |
Structure
3D Structure
Properties
CAS No. |
633339-34-1 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-ethyl-4-(3-hydroxypentan-3-yl)phenol |
InChI |
InChI=1S/C13H20O2/c1-4-10-9-11(7-8-12(10)14)13(15,5-2)6-3/h7-9,14-15H,4-6H2,1-3H3 |
InChI Key |
PJTQAAKTAAJJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(CC)(CC)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4 3 Hydroxypentan 3 Yl Phenol
Retrosynthetic Analysis and Strategic Disconnection
A retrosynthetic analysis of 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol suggests several possible disconnection points. The most logical approach involves disconnecting the alkyl groups from the phenol (B47542) ring. This leads to two primary retrosynthetic pathways:
Pathway A: Disconnection of the C-C bond between the phenol ring and the 3-hydroxypentan-3-yl group via a Friedel-Crafts acylation or a related reaction, followed by disconnection of the ethyl group. This would lead to a 2-ethylphenol (B104991) precursor and a pentan-3-one or a related electrophile.
Pathway B: Initial disconnection of the ethyl group, followed by disconnection of the tertiary alcohol moiety. This would suggest a 4-substituted phenol as a key intermediate.
Given the directing effects of the hydroxyl group on the phenol ring, a strategy that installs the para-substituent first, followed by the ortho-ethyl group, is often more regiochemically controlled. The tertiary alcohol of the pentane (B18724) group can be formed through a Grignard reaction with a suitable ketone.
Design and Optimization of Synthetic Pathways
The design of a successful synthesis requires careful consideration of regioselectivity and the introduction of the chiral center.
The direct functionalization of phenol is a powerful tool in organic synthesis. acs.org Transition-metal catalysis, in particular, has offered significant advancements in the selective alkylation of phenols. rsc.org For the synthesis of this compound, a catalytic approach could be employed for the introduction of the ethyl group.
Recent research has highlighted the use of various transition metals for C-H functionalization of phenols. nih.gov For instance, ruthenium and photoredox catalysis have been combined to achieve ortho-olefination of phenols. nih.gov Similarly, cobalt-catalyzed aerobic oxidative cross-coupling reactions have been developed for the synthesis of non-symmetric biphenols. nih.gov These methods offer potential routes to introduce the ethyl group at the ortho position with high selectivity.
A plausible synthetic route could involve the initial acylation of phenol at the para position with pentan-3-one, followed by a Grignard reaction to form the tertiary alcohol. The resulting 4-(3-hydroxypentan-3-yl)phenol could then be subjected to a regioselective ortho-ethylation using a suitable catalytic system.
Table 1: Comparison of Catalytic Systems for Phenol Alkylation
| Catalyst System | Selectivity | Reaction Conditions | Potential Application |
| Re₂(CO)₁₀ | Ortho- and para-monoalkylation acs.orgnih.gov | High temperature thieme-connect.com | Introduction of the ethyl group on a pre-functionalized phenol. |
| Ruthenium/Photoredox | Ortho-olefination nih.gov | Visible light, mild conditions nih.gov | Could be adapted for ortho-ethylation. |
| Cobalt(II)[salen] | Ortho-C-H functionalization nih.gov | Aerobic, mild conditions nih.gov | Potential for direct ortho-ethylation. |
Achieving the desired 2,4-disubstitution pattern on the phenol ring is a critical challenge. The hydroxyl group is an ortho-, para-directing group, which can lead to a mixture of products. Classical Friedel-Crafts alkylations often suffer from poor regioselectivity and polyalkylation. acs.org
Modern catalytic methods offer significant advantages. For example, rhenium-catalyzed alkylation of phenols with terminal alkenes has been shown to yield monoalkylated products with high regioselectivity. acs.orgnih.govthieme-connect.com By carefully choosing the catalyst and reaction conditions, it is possible to favor either ortho or para substitution.
One strategy to achieve the desired 2,4-disubstitution would be to first introduce the bulkier 3-hydroxypentan-3-yl group at the para position, which is sterically less hindered. This could be achieved through a Friedel-Crafts acylation with pentanoyl chloride followed by a Grignard reaction. The subsequent ortho-ethylation could then be performed using a regioselective catalytic method. The steric bulk of the para-substituent would help direct the ethyl group to the ortho position.
The 3-hydroxypentan-3-yl group in the target molecule contains a stereocenter at the carbon bearing the hydroxyl group. The synthesis of a single enantiomer of this compound would require a stereoselective approach. There are several strategies to achieve this:
Chiral Pool Synthesis: Starting from a readily available chiral building block.
Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer.
For the synthesis of the 3-hydroxypentan-3-yl moiety, an asymmetric Grignard addition to pentan-3-one could be employed. The use of a chiral ligand or a chiral solvent could induce enantioselectivity in the formation of the tertiary alcohol. Alternatively, a chiral auxiliary could be attached to the pentanoyl group before the Grignard reaction, and then subsequently removed. Recent advances have demonstrated the enantioselective synthesis of chiral centers adjacent to strained ring systems, and these principles could be adapted. nih.gov Furthermore, stereoselective approaches to mechanically planar chiral rotaxanes highlight the sophisticated methods available for controlling stereochemistry. nih.govwhiterose.ac.ukmdpi.com While not directly applicable, they showcase the power of modern stereoselective synthesis. The stereoselective synthesis of chiral cyclopentanes also provides insights into controlling stereochemistry in cyclic systems which can be conceptually informative. elsevierpure.com
Isolation and Purification Techniques
The final step in any synthesis is the isolation and purification of the target compound. Phenolic compounds can be purified using a variety of chromatographic techniques. mdpi.com
Given the polarity of the phenolic hydroxyl group and the tertiary alcohol, a combination of chromatographic methods would likely be necessary to obtain the pure this compound.
Column Chromatography: This is a standard technique for the purification of organic compounds. For phenolic compounds, silica (B1680970) gel or polyamide can be used as the stationary phase. researchgate.net A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would be effective.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. bibliotekanauki.pl A reversed-phase C18 column with a mobile phase of water and methanol (B129727) or acetonitrile (B52724) would be suitable for separating the target compound from any remaining starting materials or byproducts. youtube.com
High-Performance Counter-Current Chromatography (HPCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can be advantageous for preventing irreversible adsorption of polar compounds. mdpi.com
Table 2: Chromatographic Techniques for Phenolic Compound Purification
| Technique | Stationary/Mobile Phase | Principle | Application |
| Column Chromatography | Silica Gel or Polyamide / Organic Solvents researchgate.net | Adsorption | Initial purification of the crude product. |
| HPLC | C18 / Water-Methanol/Acetonitrile bibliotekanauki.pl | Partition | High-resolution separation and final purification. |
| HPCCC | Biphasic Solvent System mdpi.com | Liquid-Liquid Partition | Purification of polar compounds, avoids solid support. |
Crystallization Methods for Phenolic Compounds
Crystallization is a pivotal technique in the purification and separation of phenolic compounds, ensuring high purity of the final product. iscientific.org The selection of an appropriate crystallization method is critical and is influenced by factors such as the compound's solubility, the nature of impurities, and the desired crystal morphology. iscientific.org Various methods are employed for the crystallization of phenols, each with specific advantages and applications.
Melt Crystallization
Melt crystallization is a technique used for purifying alkylated phenols without the need for solvents. google.com This method involves melting the crude phenolic compound and then gradually cooling it to a temperature slightly below its melting point to induce crystallization. google.com The process can be performed in multiple stages to enhance purity, often achieving a product that is at least 99% pure. google.com Zone melting or zone refining apparatuses are commonly used for this purpose, where a narrow molten zone passes through the solid material, leading to the segregation of impurities. google.com For instance, in the purification of 2,4,6-tri-(tert-butyl)phenol, the melt is slowly cooled to about 2°C to 5°C below its melting point to allow for the formation of crystals on a cooled surface. google.com
Solution-Based Crystallization
Solution-based methods are widely used and can be categorized based on the solvent system employed.
Single-Solvent Crystallization: In this method, the phenolic compound is dissolved in a minimal amount of a suitable solvent in which it is sparingly soluble. researchgate.net The solution is heated to ensure complete dissolution and then allowed to cool slowly. As the temperature decreases, the solubility of the compound reduces, leading to the formation of crystals. researchgate.net
Evaporation Crystallization: This method is suitable for compounds that are soluble in a volatile solvent. The phenolic compound is dissolved in the solvent to form a solution, which is then left in an open or partially covered container to allow the solvent to evaporate slowly. google.com As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization.
Pervaporation-Crystallization Coupling
A more advanced technique for recovering phenol from dilute aqueous solutions is the pervaporation-crystallization coupling (PVCC) process. researchgate.netgoogle.com This method uses a pervaporation membrane that selectively allows the passage of phenol vapor, which is then collected and crystallized in a cooled condenser. researchgate.net This technique has been shown to recover phenol crystals with a purity of 99.8%. researchgate.net The crystallizer temperature is a critical parameter and is typically maintained in a specific range to prevent the co-crystallization of water. researchgate.net
Factors Influencing Crystallization
Several factors can significantly impact the success of crystallization and the quality of the resulting crystals.
| Factor | Influence on Crystallization |
| Temperature | Cooling rate affects crystal size and purity. Gradual cooling generally yields larger and purer crystals. sciencemadness.org |
| Solvent Choice | The solvent should have a high-temperature coefficient for solubility (dissolves the compound well at high temperatures and poorly at low temperatures). iscientific.orgresearchgate.net |
| Supersaturation | The level of supersaturation is the driving force for crystallization. It must be carefully controlled to avoid rapid precipitation, which can trap impurities. iscientific.org |
| Impurities | The presence of impurities can inhibit crystal growth or co-crystallize with the desired compound, affecting purity. gccpo.org |
Research Findings on Phenolic Compound Crystallization
The table below summarizes findings from various studies on the crystallization of different phenolic compounds.
| Phenolic Compound | Crystallization Method | Key Findings |
| Phenol | Pervaporation-Crystallization Coupling | Recovered crystals with 99.8% purity from dilute aqueous solutions. Crystallizer temperature was maintained between -7°C and 19°C. researchgate.net |
| 2,4,6-tri-(tert-butyl)phenol | Melt Crystallization | Achieved purity of at least 99%. The process involved gradual cooling to 2-5°C below the melting point (132°C). google.com |
| Menthol (B31143) | Solution Crystallization | Crude menthol is dissolved in a nitrile-based solvent, and the temperature is gradually lowered to form optically pure crystals. iscientific.org |
| Phenol Derivatives | Magma and Volatilization Crystallization | Stable crystal forms were obtained by ultrasonic-assisted magma crystallization at room temperature over 3 days or by slow evaporation. google.com |
Advanced Structural Characterization and Elucidation of 2 Ethyl 4 3 Hydroxypentan 3 Yl Phenol
Comprehensive Spectroscopic Analysis for Structural Confirmation
Detailed spectroscopic analysis is a cornerstone for the unambiguous structural confirmation of organic molecules. Techniques such as NMR, FTIR, Raman, and HRMS provide complementary information to build a complete picture of a compound's molecular architecture. However, specific experimental data for 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol is not present in the available scientific literature.
High-Resolution NMR spectroscopy, including ¹H (proton) and ¹³C (carbon) NMR, is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. A full suite of 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be required for the complete assignment of all proton and carbon signals in this compound.
¹H and ¹³C NMR Data:
A search of scientific databases did not yield any published ¹H or ¹³C NMR data for this compound. Consequently, a data table of chemical shifts, coupling constants, and signal assignments cannot be provided.
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques would be expected to identify key vibrations such as O-H stretching for the phenolic and tertiary alcohol groups, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the benzene (B151609) ring.
Vibrational Spectroscopy Data:
No specific experimental FTIR or Raman spectra for this compound have been published. Therefore, a table of characteristic absorption or scattering bands and their assignments is not available.
HRMS is essential for determining the precise molecular weight and, consequently, the elemental composition and molecular formula of a compound with high accuracy. This technique provides unequivocal evidence for the identity of a synthesized or isolated molecule.
HRMS Data:
There is no published High-Resolution Mass Spectrometry data for this compound. The exact mass and elemental analysis results, which would confirm its molecular formula (C₁₃H₂₀O₂), could not be located in the searched literature.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the target compound. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain crystals suitable for diffraction experiments.
Crystallization Conditions:
No studies detailing the single-crystal growth of this compound have been reported.
An analysis of the crystal structure would reveal key intermolecular interactions, such as hydrogen bonding involving the phenolic and alcoholic hydroxyl groups, which would govern the supramolecular assembly of this compound in the solid state.
Crystallographic Data:
As no X-ray crystallographic analysis has been published, data on the crystal system, space group, unit cell dimensions, and key intermolecular interactions for this compound is not available.
Chiroptical Methods for Stereochemical Assignment (if applicable)
A foundational principle in stereochemistry is the concept of chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image. Molecules exhibiting this property are termed "chiral" and can exist as a pair of enantiomers. Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are powerful tools for the determination of the absolute configuration of chiral centers.
However, for chiroptical methods to be applicable, the molecule under investigation must be chiral. The structure of this compound is characterized by a central tertiary carbon atom in the pentan-3-yl substituent. This carbon is bonded to a hydroxyl group, the 2-ethyl-4-phenol ring, and two ethyl groups. For a carbon atom to be a chiral center, it must be bonded to four different substituents. In the case of this compound, the presence of two identical ethyl groups attached to the tertiary carbon atom renders this molecule achiral.
Because the molecule is achiral, it does not possess enantiomers and will not exhibit optical activity. Therefore, techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) would yield no signal. wikipedia.org These methods rely on the differential absorption or rotation of circularly polarized light, a phenomenon that is exclusively observed in chiral substances. youtube.com
In a hypothetical scenario where a similar compound possessed a chiral center, these techniques would be invaluable. For instance, if one of the ethyl groups on the tertiary carbon were replaced by a different substituent, the resulting molecule would be chiral. The stereochemical assignment would then typically involve the following steps:
Quantum Mechanical Calculations: The theoretical ECD or VCD spectra for each possible enantiomer (R and S configurations) would be calculated using computational methods like Density Functional Theory (DFT). wikipedia.org
Experimental Measurement: The actual ECD or VCD spectrum of the synthesized or isolated compound would be recorded.
Comparison and Assignment: The experimental spectrum would be compared to the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the chiral center. youtube.com
Since this compound is achiral, it lacks the fundamental property required for such analysis. The molecule does not have a non-superimposable mirror image, and thus, there is no stereochemistry to assign using chiroptical methods.
Theoretical and Computational Investigations of 2 Ethyl 4 3 Hydroxypentan 3 Yl Phenol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. For 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol, these methods can offer significant insights into its geometry, electronic landscape, and thermodynamic stability.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) stands as a powerful and widely used computational method for determining the optimized geometry and minimum energy of molecules. By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.
For substituted phenols, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), have been shown to provide reliable geometric parameters. mdpi.comresearchgate.net The optimization process would involve systematically adjusting the coordinates of each atom in the structure of this compound to find the arrangement with the lowest potential energy. This process would account for the steric and electronic interactions between the ethyl group at the ortho position, the tertiary pentanol (B124592) group at the para position, and the phenolic hydroxyl group. The resulting optimized structure would be crucial for all subsequent computational analyses.
Table 1: Predicted Geometrical Parameters for a Representative Substituted Phenol (B47542) using DFT
| Parameter | Predicted Value (Angstroms/Degrees) |
| C-O (phenolic) bond length | ~1.36 Å |
| O-H (phenolic) bond length | ~0.96 Å |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-C-C (aromatic) bond angles | ~120° |
| C-O-H bond angle | ~109° |
Note: These are representative values based on DFT calculations of similar phenolic compounds and would be specifically calculated for this compound in a dedicated study.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability.
For phenolic compounds, the HOMO is typically localized on the phenol ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring. In this compound, the presence of the electron-donating ethyl and hydroxyl groups would be expected to raise the HOMO energy level, making the molecule more susceptible to oxidation compared to unsubstituted phenol. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Phenol
| Orbital | Energy (eV) |
| HOMO | -5.0 to -6.0 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.0 to 5.0 |
Note: These values are illustrative and would be precisely determined for this compound through specific FMO analysis.
Molecular Dynamics Simulations for Conformational Analysis in Solution
While quantum chemical calculations provide insights into the properties of an isolated molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. acs.orgnih.gov
For this compound in an aqueous solution, MD simulations could reveal the preferred conformations of the flexible ethyl and hydroxypentanyl side chains. acs.org These simulations would also characterize the hydrogen bonding network between the phenolic and alcoholic hydroxyl groups of the molecule and the surrounding water molecules. Understanding these interactions is crucial as they can significantly influence the molecule's solubility and biological availability. The simulations can track parameters like the radial distribution function to understand the solvation shell structure around the molecule. acs.org
In Silico Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra would be highly valuable.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra, which arise from electronic transitions between molecular orbitals. doaj.org The calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of functional groups. Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to confirm the molecular structure.
Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Data (Illustrative) | Experimental Data (Hypothetical) |
| IR (phenolic O-H stretch) | ~3600 cm⁻¹ | ~3550 cm⁻¹ |
| ¹H NMR (phenolic H) | ~4.5-5.5 ppm | ~4.8 ppm |
| ¹³C NMR (aromatic C-OH) | ~155 ppm | ~153 ppm |
| UV-Vis (λmax in ethanol) | ~275 nm | ~278 nm |
Note: The values presented are for illustrative purposes and would require specific calculations and experimental validation for this compound.
Theoretical Examination of Potential Reaction Mechanisms and Intermediates
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and reaction intermediates that may be difficult to observe experimentally. chemistrysteps.comyoutube.com For this compound, several reaction pathways could be of interest, particularly those involving the phenolic hydroxyl group, which is a common site for reactivity in phenols.
One such reaction is oxidation, a common fate of phenolic compounds. Theoretical calculations could be used to model the hydrogen atom abstraction from the phenolic hydroxyl group to form a phenoxyl radical. rsc.orgrsc.org The stability of this radical intermediate could be assessed, and the subsequent reaction pathways, such as dimerization or further oxidation, could be explored. The calculations would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies, which would indicate the feasibility of the reaction.
Another area of investigation could be electrophilic aromatic substitution reactions. The electron-rich nature of the phenol ring, enhanced by the activating ethyl group, makes it susceptible to attack by electrophiles. chemistrysteps.com Computational modeling could predict the regioselectivity of such reactions (i.e., at which position on the ring the substitution is most likely to occur) by analyzing the charge distribution and the stability of the intermediate carbocations.
Mechanistic Investigations of Molecular Interactions Involving 2 Ethyl 4 3 Hydroxypentan 3 Yl Phenol
Studies on Receptor Binding Dynamics through Computational Docking (if theoretically relevant)
Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. mdpi.com For a phenolic compound like 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol, potential targets could include nuclear receptors, which are known to bind various phenolic ligands.
Theoretical docking studies could elucidate the binding mode of this compound within the ligand-binding domain of a relevant receptor. The ethyl group at the 2-position and the 3-hydroxypentan-3-yl group at the 4-position would be key determinants of its binding specificity and affinity. The hydroxyl group on the phenol (B47542) ring is expected to form hydrogen bonds with amino acid residues in the binding pocket, while the alkyl substituents would likely engage in hydrophobic interactions.
A hypothetical docking study could involve modeling the interaction of this compound with a nuclear receptor, such as an estrogen receptor or an androgen receptor, which are known to interact with alkylphenols. The results would typically be presented in a table summarizing the binding energies and key interacting residues. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com
Illustrative Docking Interaction Data (Hypothetical)
| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Estrogen Receptor Alpha | -8.2 | Glu353, Arg394, His524 | Hydrogen Bond, Hydrophobic |
| Androgen Receptor | -7.5 | Gln711, Arg752, Asn705 | Hydrogen Bond, Hydrophobic |
Exploration of Enzyme Inhibition Mechanisms via Kinetic Analysis (if theoretically relevant)
Phenolic compounds have been shown to inhibit various enzymes through different mechanisms. nih.gov Kinetic analysis is a fundamental approach to understanding how a compound affects the rate of an enzyme-catalyzed reaction, providing insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). libretexts.org
For this compound, it is plausible that it could act as an inhibitor for certain enzymes, such as those involved in steroid metabolism or inflammatory pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes or lipoxygenases (LOX).
A kinetic study would typically involve measuring the initial reaction rates of the target enzyme at various substrate concentrations, both in the absence and presence of this compound. The data would then be plotted using methods like the Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki). In competitive inhibition, the inhibitor binds to the same active site as the substrate. youtube.com
Illustrative Enzyme Inhibition Data (Hypothetical)
| Target Enzyme | Type of Inhibition | Inhibition Constant (Ki) (µM) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Competitive | 15.4 |
| 5-Lipoxygenase (5-LOX) | Non-competitive | 22.8 |
The substrate specificity of enzymes like tyrosine-phenol-lyase is influenced by the electronic and steric properties of substituents on the aromatic ring of the substrate. nih.gov The substituents on this compound would similarly influence its potential as an enzyme inhibitor. nih.gov
Investigation of Antioxidant Mechanisms and Radical Scavenging Pathways (if applicable to phenolic structure)
The phenolic hydroxyl group is a key structural feature that imparts antioxidant activity to compounds. nih.govresearchgate.net Phenolic compounds can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.org Given its phenolic nature, this compound is expected to possess antioxidant properties.
The antioxidant capacity is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. frontiersin.orgmaterials-science.infonih.gov The ethyl group at the ortho position and the bulky 3-hydroxypentan-3-yl group at the para position to the phenolic hydroxyl group in this compound would modulate its radical scavenging activity. The electron-donating nature of the alkyl groups could enhance the ability of the phenolic hydroxyl group to donate a hydrogen atom.
Common assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.
Illustrative Antioxidant Activity Data (Hypothetical)
| Assay | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 45.2 |
| ABTS Radical Scavenging | 38.7 |
The antioxidant activity of phenolic compounds is directly related to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. nih.gov The resulting phenoxyl radical from this compound would be stabilized by resonance and the electronic effects of its substituents.
Potential Applications in Chemical Research and Development
Exploration as a Synthetic Intermediate in Complex Molecule Construction
The distinct reactivity of the two hydroxyl groups in 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol allows for its use as a versatile building block in the synthesis of more complex molecules. The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation under basic conditions to form ethers and esters, respectively. This functionality is crucial for introducing the aryloxy scaffold into larger molecular frameworks.
Conversely, the tertiary alcohol can be targeted under different reaction conditions. For instance, it can be eliminated via acid-catalyzed dehydration to introduce an alkene functionality. This double bond can then serve as a handle for a variety of subsequent transformations, such as hydrogenation, halogenation, or epoxidation, thereby increasing the molecular complexity. The strategic protection of one hydroxyl group while reacting the other is a key strategy that enhances its utility as a synthetic intermediate.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reagent/Condition | Product Type | Potential Application |
| Phenolic -OH | Alkyl halide, Base | Aryl ether | Synthesis of pharmaceutical scaffolds, polymers |
| Phenolic -OH | Acyl chloride, Base | Aryl ester | Synthesis of liquid crystals, agrochemicals |
| Tertiary -OH | Acid catalyst, Heat | Alkene | Introduction of a reactive site for further functionalization |
| Both -OH groups | Di-acid chloride | Polyester | Polymer synthesis |
Detailed research findings on the direct use of this specific compound are limited in currently available literature. However, the known reactivity of substituted phenols and tertiary alcohols strongly supports its potential as a valuable intermediate.
Investigation as a Ligand in Coordination Chemistry
The oxygen atoms of the phenolic and tertiary alcohol groups in this compound possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. This allows the compound to act as a bidentate or monodentate ligand, depending on the reaction conditions and the nature of the metal center.
The phenolic oxygen, once deprotonated, becomes a hard donor, favoring coordination with hard metal ions such as Fe(III), Cr(III), and Co(III). The tertiary alcohol oxygen is a more neutral donor and can coordinate to a wider range of metal ions. The formation of a chelate ring with a metal center, involving both oxygen atoms, would enhance the stability of the resulting metal complex. The ethyl group on the phenol (B47542) ring can also influence the steric and electronic properties of the ligand, thereby tuning the reactivity and properties of the metal complex.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Metal Ion Type (Example) | Potential Application of Complex |
| Monodentate (phenolic O) | Hard acids (e.g., Al³⁺) | Catalysis, material science |
| Monodentate (alcoholic O) | Borderline acids (e.g., Cu²⁺) | Bioinorganic chemistry models |
| Bidentate (O,O') | Various transition metals | Homogeneous catalysis, sensors |
The synthesis and characterization of metal complexes with this ligand could be a fruitful area of research, potentially leading to new catalysts or materials with interesting magnetic or optical properties.
Role as a Model Compound in Mechanistic Organic Chemistry Studies
The structure of this compound makes it a suitable model compound for investigating various reaction mechanisms in organic chemistry. The substituted phenol ring can be used to study electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and ethyl groups, as well as the steric hindrance provided by the bulky 3-hydroxypentan-3-yl group, can provide valuable insights into the regioselectivity of these reactions.
Furthermore, the phenolic moiety makes it a candidate for studies on antioxidant mechanisms. The ability of the phenol to scavenge free radicals can be quantified and compared to other phenolic antioxidants. The presence of the tertiary alcohol and the ethyl group allows for the investigation of their influence on the antioxidant capacity and the reaction kinetics.
Table 3: Potential Mechanistic Studies Involving this compound
| Area of Study | Reaction Type | Information Gained |
| Electrophilic Aromatic Substitution | Nitration, Halogenation, Friedel-Crafts | Directing effects of substituents, steric hindrance effects |
| Antioxidant Chemistry | Radical scavenging assays | Structure-activity relationships, kinetic profiles |
| Acid-Catalyzed Reactions | Dehydration of tertiary alcohol | Carbocation stability and rearrangement pathways |
By systematically studying the reactions of this compound, a deeper understanding of fundamental organic reaction mechanisms can be achieved.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol should prioritize the development of efficient and environmentally benign methodologies. Current synthetic strategies for substituted phenols often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents. Future research should focus on catalytic methods, including biocatalysis and metal-catalyzed cross-coupling reactions, to improve atom economy and reduce waste. The use of renewable starting materials and greener solvents will also be crucial in aligning the synthesis of this compound with the principles of sustainable chemistry. North East Institute of Science and Technology (NEIST) in Jorhat, Assam, is engaged in multidisciplinary R&D that includes the development of sustainable chemical processes. neist.res.in
Advanced Spectroscopic and Spectrometric Characterization
A thorough understanding of the molecular structure and properties of this compound is fundamental. While standard techniques like NMR and IR spectroscopy provide basic structural information, future research should employ more advanced methods. Two-dimensional NMR techniques, such as HMQC and diffusion-ordered spectroscopy, can offer deeper insights into the compound's complex structure and intermolecular interactions. researchgate.net High-resolution mass spectrometry techniques, including Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry, will be essential for accurate mass determination and fragmentation analysis, which aids in structural elucidation. researchgate.net Furthermore, techniques like liquid chromatography coupled with electrospray-ionization and quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) are highly effective for characterizing complex phenolic compounds. nih.gov The study of the compound in different environments, such as in frozen aqueous solutions or on ice surfaces, could also reveal interesting properties. scilit.com
Expansion of Theoretical Models for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. mdpi.com Future research should focus on developing and applying sophisticated theoretical models to this specific compound. Density Functional Theory (DFT) calculations can be used to predict its geometric and electronic structure, as well as its spectroscopic properties. nih.govnih.gov Such calculations can also be employed to estimate key parameters like bond dissociation enthalpy (BDE) and ionization potential, which are crucial for understanding its potential as an antioxidant. nih.gov Moreover, ab initio calculations can provide excellent correlations with the reactivity of phenolic compounds. usda.gov By simulating reaction pathways and transition states, theoretical models can help in designing more efficient synthetic routes and predicting the compound's reactivity in various chemical transformations. researchgate.net
Exploration of Diverse Chemical Reactivity Patterns
The reactivity of this compound is largely unexplored. Future research should systematically investigate its reactivity with a variety of reagents to uncover new transformations and potential applications. Key areas of interest include its electrophilic substitution reactions on the aromatic ring, oxidation of the phenolic hydroxyl group, and reactions involving the tertiary alcohol in the side chain. Understanding its reactivity with radicals is particularly important for assessing its antioxidant potential. nih.gov The synthesis of derivatives through esterification, etherification, and other functional group transformations could lead to the development of new materials with tailored properties.
Interdisciplinary Research Opportunities
The unique structure of this compound, featuring both a phenolic moiety and a tertiary alcohol, makes it a candidate for a wide range of interdisciplinary research. Its potential antioxidant properties suggest applications in food science and nutrition, where it could be used as a natural preservative. youtube.com In materials science, it could serve as a monomer for the synthesis of novel polymers and resins with enhanced thermal stability or specific functional properties. researchgate.net Furthermore, its potential biological activities could be explored in the context of medicinal chemistry for the development of new therapeutic agents. nih.govjapsonline.com The study of its interactions with biological systems, including its potential antimicrobial or anti-inflammatory effects, could open up new avenues for pharmaceutical research. nih.gov The germination process in seeds, which leads to an increase in phenolic compounds, highlights the biological relevance of such molecules. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
